IMPDH2 Inhibition Activity
N4,2-Dimethylpyrimidine-4,6-diamine demonstrates measurable inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppressive and antiviral interventions. In biochemical assays, the compound exhibits a Ki value of 440 nM when competing with the NAD+ (NMD) substrate, and a Ki of 430 nM when competing with the IMP substrate [1]. By comparison, the unsubstituted 4,6-diaminopyrimidine parent scaffold is inactive against IMPDH2 under comparable assay conditions, demonstrating that the N4-methyl and C2-methyl substitution pattern is essential for conferring IMPDH2 binding affinity within this chemotype.
| Evidence Dimension | IMPDH2 inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 440 nM (vs NAD+ substrate); Ki = 430 nM (vs IMP substrate) |
| Comparator Or Baseline | 4,6-Diaminopyrimidine (unsubstituted): inactive |
| Quantified Difference | Inactive → 440 nM (substitution-dependent activity gain) |
| Conditions | Biochemical enzyme inhibition assay; IMPDH2; competition with NMD/IMP substrates |
Why This Matters
This substitution-dependent activity gain establishes N4,2-dimethylpyrimidine-4,6-diamine as a privileged IMPDH2-binding scaffold, whereas the unsubstituted core lacks target engagement entirely, directly impacting compound selection for IMPDH2-focused medicinal chemistry programs.
- [1] BindingDB. Ki data for N4,2-dimethylpyrimidine-4,6-diamine against IMPDH2. Entry ID: BDBM50421763. View Source
